molecular formula C20H26N4O3 B14885057 N-((S)-1-(((R)-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

N-((S)-1-(((R)-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

Cat. No.: B14885057
M. Wt: 370.4 g/mol
InChI Key: SURXYLFSQDYOFJ-FUHWJXTLSA-N
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Description

N-((S)-1-((®-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-((®-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Formation of Chiral Centers: The chiral centers are introduced through stereoselective reactions, ensuring the desired configuration at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-((®-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at the pyrazine ring or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((S)-1-((®-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((S)-1-((®-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxamide: A simpler analogue with similar structural features.

    Pyrazine-2-amidoxime: Another derivative with potential biological activities.

    N-(2-Aminoethyl)pyrazine-2-carboxamide: A related compound with different functional groups.

Uniqueness

N-((S)-1-((®-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is unique due to its specific chiral centers and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(2S)-1-[[(1R)-1-methoxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H26N4O3/c1-14(2)11-18(27-3)24-19(25)16(12-15-7-5-4-6-8-15)23-20(26)17-13-21-9-10-22-17/h4-10,13-14,16,18H,11-12H2,1-3H3,(H,23,26)(H,24,25)/t16-,18+/m0/s1

InChI Key

SURXYLFSQDYOFJ-FUHWJXTLSA-N

Isomeric SMILES

CC(C)C[C@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OC

Canonical SMILES

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OC

Origin of Product

United States

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